N,3,5-trimethyl-1,2-oxazole-4-sulfonamide is a chemical compound with significant relevance in medicinal chemistry and biochemistry. Its structure includes a sulfonamide group, which is known for its biological activity and utility in drug design. The compound's molecular formula is , and it has a molecular weight of approximately 190.23 g/mol. The presence of the oxazole ring contributes to its unique properties and potential applications.
This compound falls under the category of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. Sulfonamides are widely recognized for their antibacterial properties and have been utilized in various therapeutic agents, including antibiotics and diuretics. The specific classification of N,3,5-trimethyl-1,2-oxazole-4-sulfonamide places it within the broader framework of heterocyclic compounds due to the oxazole moiety.
The synthesis of N,3,5-trimethyl-1,2-oxazole-4-sulfonamide can be achieved through several methods. One common approach involves the reaction of 3-amino-5-methyl-1,2-oxazole with sulfonyl chlorides under basic conditions. This method allows for the formation of the sulfonamide bond efficiently.
The molecular structure of N,3,5-trimethyl-1,2-oxazole-4-sulfonamide features:
N,3,5-trimethyl-1,2-oxazole-4-sulfonamide can participate in various chemical reactions typical of sulfonamides:
These reactions often require specific conditions such as temperature control and choice of solvent to achieve desired outcomes effectively.
The mechanism of action for N,3,5-trimethyl-1,2-oxazole-4-sulfonamide primarily involves its interaction with specific enzymes or proteins within biological systems.
Research indicates that compounds with similar structures have shown efficacy in inhibiting bacterial growth by targeting folate synthesis pathways.
N,3,5-trimethyl-1,2-oxazole-4-sulfonamide is typically crystalline at room temperature due to the rigidity imparted by its functional groups.
N,3,5-trimethyl-1,2-oxazole-4-sulfonamide has several applications in scientific research:
Through ongoing research and development, N,3,5-trimethyl-1,2-oxazole-4-sulfonamide continues to be a compound of interest within various fields of chemistry and medicine.
Heterocyclic sulfonamides represent a cornerstone of medicinal chemistry, combining the versatile sulfonamide pharmacophore with diverse heterocyclic systems to target critical biological pathways. These hybrid molecules leverage the physicochemical advantages of both components—the sulfonamide group provides hydrogen-bonding capabilities and molecular recognition properties, while the heterocycle contributes aromatic character, metabolic stability, and three-dimensional diversity. The integration of sulfonamide functionality into heterocyclic frameworks has yielded clinically significant agents across therapeutic domains, including antimicrobials (sulfadiazine), carbonic anhydrase inhibitors (acetazolamide), and antiepileptics (zonisamide) [2] [7]. This molecular hybridization strategy enables precise modulation of drug-like properties while maintaining target engagement specificity. Within this expansive chemical space, the oxazole-sulfonamide hybrid architecture has emerged as a particularly promising scaffold due to its balanced electronic properties, synthetic tractability, and demonstrated biological relevance across multiple target classes [8].
Table 1: Structural Characterization of N,3,5-Trimethyl-1,2-oxazole-4-sulfonamide
Property | Value |
---|---|
Systematic Name | N,3,5-trimethyl-1,2-oxazole-4-sulfonamide |
Molecular Formula | C₆H₁₀N₂O₃S |
SMILES | CC1=C(C(=NO1)C)S(=O)(=O)NC |
InChI Key | PBAHROBCZQANJL-UHFFFAOYSA-N |
Molar Mass | 190.22 g/mol |
Hydrogen Bond Donors | 1 (sulfonamide -NH) |
Hydrogen Bond Acceptors | 4 (sulfonamide O, oxazole N, carbonyl O) |
Topological Polar Surface Area | 75.8 Ų |
Calculated LogP | 0.84 |
The therapeutic exploration of oxazole derivatives traces its origins to early antimicrobial development, where the structural complexity of heterocycles offered advantages over simple benzenoid systems. While sulfanilamide (discovered in 1935) established the fundamental importance of the sulfonamide group in antibacterial chemotherapy [7], medicinal chemists soon recognized that heterocyclic appendages could dramatically modulate drug distribution, potency, and spectrum of activity. This realization led to the development of sulfathiazole (containing thiazole) and sulfisoxazole (containing isoxazole) in the 1940s, which demonstrated improved pharmacological profiles compared to their simpler predecessors [2].
The systematic investigation of 1,2-oxazole (isoxazole) derivatives gained momentum in the 1960s-1970s with the discovery that this heterocycle conferred metabolic stability while maintaining favorable physicochemical properties. Early oxazole-containing drugs focused primarily on anti-inflammatory applications, exemplified by valdecoxib's selective COX-2 inhibition [2]. The strategic incorporation of sulfonamide functionality into the oxazole framework emerged as a deliberate design approach to target enzymes possessing anion-binding pockets, particularly carbonic anhydrases (CA) and dihydropteroate synthases (DHPS). The progression from simple benzenesulfonamides to heterocyclic sulfonamides like N,3,5-trimethyl-1,2-oxazole-4-sulfonamide represents an evolutionary refinement—the methyl-substituted oxazole core provides enhanced lipophilicity and membrane permeability compared to phenyl analogues while retaining the essential zinc-binding sulfonamide moiety [6] [8]. This historical trajectory underscores the deliberate molecular optimization underlying contemporary oxazole-sulfonamide hybrids.
The molecular architecture of N,3,5-trimethyl-1,2-oxazole-4-sulfonamide exemplifies strategic hybridization in medicinal chemistry. Its structure integrates three distinct pharmacophoric elements: (1) the sulfonamide group (-SO₂NH-) serving as a hydrogen bond donor/acceptor and metalloenzyme zinc-chelator, (2) the 1,2-oxazole heterocycle providing aromatic character and metabolic resistance, and (3) methyl substituents at N1, C3, and C5 positions conferring steric bulk and lipophilicity modulation. This specific substitution pattern creates a compact (molecular weight = 190.22 g/mol), moderately lipophilic (calculated LogP = 0.84) scaffold with balanced polarity (TPSA = 75.8 Ų) [6].
Quantum mechanical analyses reveal distinctive electronic properties imparted by the methylated oxazole core. The sulfonamide group exhibits reduced acidity (predicted pKa ≈ 9.2-10.5) compared to benzenesulfonamides (pKa ≈ 10-11) due to the electron-donating effects of the methyl substituents, potentially favoring membrane permeation in the neutral form while maintaining ionization capability under physiological conditions [1]. The 1,2-oxazole ring's dipole moment (~3.5 Debye) creates an asymmetric electron distribution that enhances interactions with polarized binding pockets, particularly in enzyme active sites containing cationic residues [8]. X-ray crystallographic studies of analogous compounds confirm that the sulfonamide oxygen atoms adopt a tetrahedral geometry optimal for bidentate coordination with zinc ions in carbonic anhydrases, while the N-methyl group prevents unwanted N-H hydrogen bonding that might reduce target selectivity [8]. This precise spatial arrangement enables high-affinity binding to metalloenzymes while avoiding off-target interactions common to simpler sulfonamides.
Bioisosteric replacement strategies have been instrumental in optimizing sulfonamide-containing therapeutics, with the sulfonamide group itself serving as a versatile bioisostere for carboxylate, tetrazole, and hydroxamate functionalities. Quantitative analyses using quantum mechanical calculations and the quantum theory of atoms in molecules (QTAIM) demonstrate that sulfonamides effectively mimic carboxylic acids in spatial dimensions (O-O distance ~2.4-2.5 Å vs. 2.2 Å in carboxylates) and electrostatic potential profiles [1] . This equivalence enables direct substitution in drug design while conferring advantages such as enhanced metabolic stability, reduced acidity (pKa difference ~3-5 units), and improved blood-brain barrier penetration [1].
The sulfonamide group in N,3,5-trimethyl-1,2-oxazole-4-sulfonamide exemplifies strategic bioisosteric implementation. Computational studies indicate that its average electron density (0.35-0.38 e/ų) and electrostatic potential values (-45 to -52 kcal/mol) closely match those of carboxylate bioisosteres like tetrazoles and squaric acid derivatives [1] . This electronic mimicry allows engagement with similar biological targets while circumventing metabolic liabilities associated with carboxylic acids (e.g., glucuronidation). Recent applications in CA inhibitor design demonstrate that oxazole-sulfonamides such as this compound effectively replace classical carboxylate-containing inhibitors like ethoxzolamide, maintaining nanomolar affinity while enhancing isoform selectivity—particularly for tumor-associated CA IX and XII [8]. The methyl substituents further refine bioisosteric properties by modulating steric bulk (Taft Es ≈ -0.75 for N-methyl) and lipophilicity (Hansch π ≈ 0.5 per methyl group), enabling precise optimization of target interactions [9].
Table 2: Bioisosteric Equivalence Parameters Between Sulfonamide and Carboxylate Groups
Property | Sulfonamide (-SO₂NH-) | Carboxylate (-COO-) | % Similarity |
---|---|---|---|
Van der Waals Volume | 35-38 ų | 33-35 ų | 92-95% |
pKa Range | 9.5-11.5 | 4.0-5.0 | N/A (functional) |
Electrostatic Potential (min.) | -40 to -55 kcal/mol | -60 to -75 kcal/mol | 70-85% |
Hydrogen Bond Acidity | Strong (σ₂ᴴ = 0.57) | Strong (σ₂ᴴ = 0.61) | 93% |
Hydrogen Bond Basicity | Moderate (σ₂ᴴ = 0.49) | Strong (σ₂ᴴ = 0.76) | 64% |
O-O Distance (X-ray) | 2.40-2.55 Å | 2.20-2.25 Å | 90%* |
*After spatial normalization [1]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7